2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
Description
The compound 2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzamide core and a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl-substituted phenyl group on the amide nitrogen. The triazolopyridine moiety is a bicyclic heterocycle known for its role in kinase inhibition and other therapeutic applications, while the hydroxyl group may enhance hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-hydroxy-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-16-6-2-1-5-15(16)19(25)20-14-10-8-13(9-11-14)18-22-21-17-7-3-4-12-23(17)18/h1-2,5-6,8-11,24H,3-4,7,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGJHYXXGMSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been identified to provide potent ligands for numerous receptors. These compounds have been kept in focus by the scientific community and regarded as a “privileged motif” for several decades.
Mode of Action
1,2,4-triazoles, which are part of the compound’s structure, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituents on the benzamide core, the aryl/heteroaryl group attached to the amide nitrogen, and modifications to the triazolopyridine system. Below is a detailed analysis based on patent examples and related compounds (–7):
Substituent Variations on the Benzamide Core
- Hydroxyl vs. Halogen/Alkoxy Groups :
The target compound’s 2-hydroxy group contrasts with halogen (e.g., 5-chloro in Example 284) or alkoxy substituents (e.g., trifluoropropoxy in Example 284, cyclohexylethoxy in ) observed in analogs. Hydroxyl groups can improve solubility and hydrogen-bonding capacity but may reduce metabolic stability compared to halogens or electron-withdrawing alkoxy groups . - Fluoro Substituents :
Analogs like 5-fluoro-N-(3-fluoro-2-methylphenyl)-4-(3-oxo-triazolopyridin-2-yl)benzamide () use fluorine to enhance lipophilicity and bioavailability. Fluorine’s electronegativity may improve target binding but could increase toxicity risks relative to the hydroxyl group .
Variations in the Aryl/Heteroaryl Amide Group
- Phenyl vs. Heteroaryl Groups :
The target compound’s phenyl group is substituted with a triazolopyridine, whereas analogs employ pyridazine (Example 285), pyridin-2-yl (), or trifluoromethylphenyl groups (). Heteroaryl groups like pyridazine may enhance solubility or alter binding kinetics in kinase targets . - Amino-Substituted Phenyl Groups: Compounds such as N-(4-amino-2-methylphenyl)-5-fluoro-4-(3-oxo-triazolopyridin-2-yl)benzamide () introduce amino groups, which can improve water solubility but may require protective strategies to prevent oxidation .
Triazolopyridine Modifications
- Oxo Substituents :
Many analogs (e.g., Examples 284–285) include a 3-oxo group on the triazolopyridine ring, which may participate in hydrogen bonding or affect tautomerization states critical for target engagement .
Structural and Functional Comparison Table
Research Implications and Limitations
- Activity Data Gaps : The provided evidence lacks explicit IC50, LogP, or pharmacokinetic data, necessitating caution in extrapolating functional advantages.
- Patent Focus : Most analogs derive from a single patent (EP 3 532 474 B1), suggesting a shared therapeutic focus (e.g., kinase inhibition) but limiting structural diversity .
- Supplier Compounds : –7 includes discontinued or precursor compounds, underscoring challenges in triazolopyridine derivative synthesis and commercial availability .
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